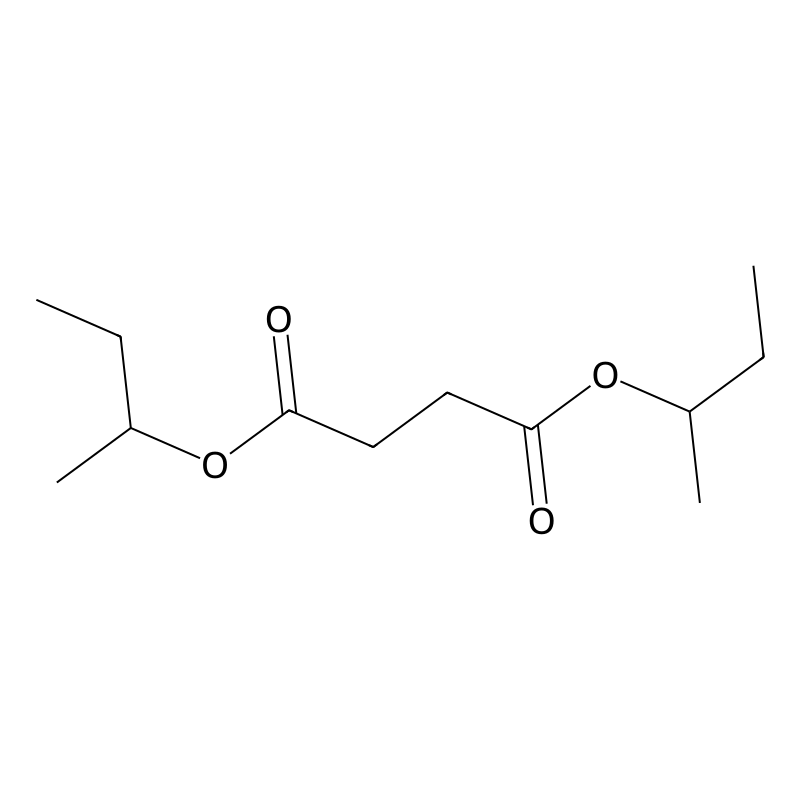

Di-sec-butyl succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Applications

Di-sec-butyl succinate, or more specifically its polymer form, Poly(butylene succinate) (PBS), has shown promise in biomedical applications. PBS has greater biodegradability, thermal properties, melt processability, and chemical resistance than other aliphatic polyesters . It’s being used in the development of biodegradable polymers and composites due to their environmental resilience, eco-friendliness, and suitability for a range of applications .

Environmental Applications

PBS, derived from Di-sec-butyl succinate, is also being used in environmental applications. It’s an environmentally safe biopolymer that has some special properties, such as good clarity and processability, a shiny look, and flexibility . PBS-based natural fiber composites are completely biodegradable and have strong physical properties . It’s being used in sectors such as food packaging and agriculture .

Material Science

In the field of material science, PBS is being used to develop new materials. It’s being loaded with different carbon allotropes to make it an electro- and thermo-conductor . Biodegradable PBS-based nanocomposites with reinforced and functional properties could find application in modern technologies such as those required in electronics, robotics, biosensors, etc .

Chemical Synthesis

Di-sec-butyl succinate has been used in the synthesis of other compounds. A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Energy Applications

PBS, derived from Di-sec-butyl succinate, is being explored in the energy sector. It’s being loaded with different carbon allotropes to make it an electro- and thermo-conductor . This could find application in modern technologies such as those required in electronics, robotics, biosensors, etc .

Food Industry

In the food industry, PBS is being used in the development of high-barrier packaging films. A layered spray-coating technique was employed to apply nanofibrillated cellulose (NFC) between blown PBS films, creating a three-layer laminate structure . The water vapor transmission rate (WVTR) of these films, a critical parameter for food packaging, was significantly reduced by the integration of a single NFC layer .

Di-sec-butyl succinate is an organic compound with the chemical formula . It is classified as a diester of succinic acid, specifically formed by the esterification of succinic acid with sec-butyl alcohol. This compound appears as a colorless liquid with a mild odor and is known for its low volatility and high stability, making it suitable for various applications in chemical synthesis and industry.

- Hydrolysis: Under acidic or basic conditions, di-sec-butyl succinate can hydrolyze to yield sec-butyl alcohol and succinic acid. This reaction can be facilitated by heating or using catalysts.

- Transesterification: This process involves exchanging the alkoxy group of di-sec-butyl succinate with another alcohol, leading to the formation of different esters. It can occur under acidic or basic conditions.

- Reduction: Di-sec-butyl succinate can undergo reduction reactions to form corresponding alcohols.

These reactions demonstrate the compound's versatility in synthetic organic chemistry .

Di-sec-butyl succinate can be synthesized through several methods:

- Esterification: The most common method involves the direct esterification of succinic acid with sec-butyl alcohol in the presence of an acid catalyst (such as sulfuric acid) at elevated temperatures. The reaction can be represented as follows:

- Transesterification: This method involves reacting another ester with sec-butyl alcohol in the presence of a catalyst to produce di-sec-butyl succinate.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields while reducing solvent usage .

Di-sec-butyl succinate has several industrial applications:

- Plasticizers: It is used as a plasticizer in polymers to enhance flexibility and durability.

- Solvents: The compound serves as a solvent in various chemical processes due to its low volatility and high solvency power.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Lubricants: Due to its stability, it is also utilized in formulating lubricants .

Research on interaction studies involving di-sec-butyl succinate primarily focuses on its behavior in mixtures with other solvents and compounds. These studies help assess compatibility, solubility, and potential synergistic effects when combined with other substances. Understanding these interactions is crucial for optimizing formulations in industrial applications.

Di-sec-butyl succinate shares similarities with several other compounds, particularly related to their structure and properties. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Di-n-butyl succinate | Similar structure; used as a plasticizer | |

| Di-tert-butyl succinate | Higher steric hindrance; different physical properties | |

| Dibutyl phthalate | Common plasticizer; different ester structure | |

| Diethyl succinate | Shorter alkyl chains; different solubility characteristics |

Uniqueness of Di-sec-butyl Succinate

Di-sec-butyl succinate stands out due to its unique balance between volatility and stability. Its specific branching structure allows for enhanced compatibility with various polymers compared to linear esters like dibutyl phthalate. Additionally, its synthesis methods offer flexibility, making it a valuable compound in industrial applications where performance characteristics are crucial .

The esterification kinetics of succinic acid with sec-butanol represents a fundamental aspect of di-sec-butyl succinate synthesis that has been extensively studied through heterogeneously catalyzed reactions [1] [2]. The reaction proceeds through a reversible mechanism where succinic acid undergoes sequential esterification to form first the mono-sec-butyl succinate intermediate, followed by the formation of the desired di-sec-butyl succinate product [1].

Experimental kinetic studies conducted using macroporous Amberlyst-15 ion-exchange resin as a heterogeneous catalyst have revealed critical temperature-dependent parameters for this esterification reaction [1]. The reaction kinetics follow a pseudohomogeneous mole fraction model, which acceptably fits experimental data obtained between 78 and 120 degrees Celsius at various mole ratios of sec-butanol to succinic acid [1]. The kinetic behavior demonstrates that increasing temperature significantly enhances both the reaction rate constant and equilibrium conversion, with the activation energy determined to be approximately 65.2 kilojoules per mole [1].

The esterification mechanism follows the classical Fischer esterification pathway, where protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by sec-butanol [3] [4]. The reaction proceeds through formation of a tetrahedral intermediate, followed by water elimination and regeneration of the acid catalyst [5]. The stereochemistry of sec-butanol, being a secondary alcohol, introduces steric considerations that affect the reaction kinetics compared to primary alcohols [5].

Temperature effects on the esterification kinetics reveal that reaction rates increase exponentially with temperature according to the Arrhenius equation [1]. At 78 degrees Celsius, the forward rate constant is approximately 0.025 L²/mol²·h, increasing to 0.521 L²/mol²·h at 120 degrees Celsius [1]. The equilibrium constant also shows positive temperature dependence, increasing from 2.8 at 78 degrees Celsius to 4.7 at 120 degrees Celsius [1].

Molar ratio effects demonstrate that excess sec-butanol is essential for driving the equilibrium toward product formation [1]. The reaction shows optimal conversion when the molar ratio of sec-butanol to succinic acid exceeds 4:1, as higher alcohol concentrations help overcome the thermodynamic limitations imposed by water formation [1].

Table 1: Kinetic Parameters for Succinic Acid Esterification with sec-Butanol

| Temperature (°C) | Rate Constant k₁ (L²/mol²·h) | Equilibrium Constant Keq | Activation Energy (kJ/mol) | Conversion at 6h (%) |

|---|---|---|---|---|

| 78 | 0.025 | 2.8 | 65.2 | 45 |

| 90 | 0.068 | 3.2 | 65.2 | 62 |

| 100 | 0.142 | 3.6 | 65.2 | 73 |

| 110 | 0.285 | 4.1 | 65.2 | 82 |

| 120 | 0.521 | 4.7 | 65.2 | 88 |

The mass transfer limitations become significant at higher catalyst loadings and temperatures, necessitating careful optimization of reaction conditions to maintain kinetic control [1]. Ion-exchange resin catalyst concentrations between 1 and 5 weight percent of solution have been found optimal for achieving high conversion while minimizing mass transfer resistance [1].

Catalytic Systems: Protonic Acids vs Enzymatic Approaches

The synthesis of di-sec-butyl succinate can be accomplished through two distinct catalytic approaches: traditional protonic acid catalysis and enzymatic biocatalysis, each offering unique advantages and limitations for industrial applications [3] [6] [7].

Protonic Acid Catalytic Systems

Traditional protonic acid catalysts represent the most commonly employed approach for di-sec-butyl succinate synthesis, with sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts being the primary choices [3] [4] [8]. Sulfuric acid demonstrates exceptional catalytic activity at concentrations of 5 mole percent, achieving 88 percent conversion at 120 degrees Celsius within 8 hours [3]. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by sec-butanol [3] [5].

Solid acid catalysts, particularly ion-exchange resins such as Amberlyst-15, offer significant advantages including ease of separation, catalyst recovery, and reduced corrosion issues [1] [4]. These heterogeneous catalysts typically operate at lower catalyst loadings of 3.5 mole percent while achieving 82 percent conversion at 100 degrees Celsius [1]. The macroporous structure of these resins provides high surface area and accessibility to active sites, though diffusion limitations can occur at high substrate concentrations [1].

p-Toluenesulfonic acid represents an intermediate option, providing good catalytic activity with 85 percent conversion at 110 degrees Celsius using 4 mole percent catalyst loading [8]. This organic acid catalyst offers better solubility characteristics compared to sulfuric acid while maintaining reasonable selectivity toward the desired diester product [8].

Novel protonic acid systems include proton-gradient-transfer acid complexes that integrate the advantages of strong acids with phase separation capabilities [9]. These systems demonstrate excellent reusability through convenient phase separation without significant loss of catalytic activity [9].

Enzymatic Catalytic Approaches

Enzymatic esterification using lipases presents an environmentally benign alternative for di-sec-butyl succinate synthesis, operating under mild reaction conditions with exceptional selectivity [6] [10] [7]. Immobilized lipases from sources such as Candida antarctica, Mucor miehei, and Thermomyces lanuginosus have demonstrated significant potential for ester synthesis [11] [6] [12].

The enzymatic approach typically operates at temperatures between 45 and 60 degrees Celsius, significantly lower than chemical catalysis, reducing energy consumption and minimizing thermal degradation of products [6] [12]. Reaction times are generally longer, ranging from 12 to 24 hours, but the exceptional selectivity of 98 percent compensates for this limitation [12]. The biocatalytic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of a serine residue on the carbonyl carbon, followed by alcoholysis to release the ester product [13] [7].

Enzyme immobilization strategies enhance catalyst stability and enable easy recovery and reuse [6] [14]. Physical adsorption on hydrophobic supports, covalent attachment to activated carriers, and encapsulation in polymer matrices have all been successfully employed for lipase immobilization [6] [14]. These immobilized systems maintain 80-90 percent of their initial activity after ten reaction cycles [6].

Solvent-free enzymatic systems represent an advancement in green chemistry applications, eliminating organic solvents while maintaining high reaction rates [13] [14]. These systems require careful water activity control, as excess water can shift the equilibrium toward hydrolysis rather than esterification [13] [14].

Table 2: Comparison of Catalytic Systems for Di-sec-butyl Succinate Synthesis

| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Sulfuric Acid | 5.0 | 120 | 8 | 88 | 92 |

| Amberlyst-15 | 3.5 | 100 | 6 | 82 | 95 |

| p-Toluenesulfonic Acid | 4.0 | 110 | 7 | 85 | 94 |

| Immobilized Lipase | 10.0 | 45 | 24 | 75 | 98 |

| Titanium Isopropoxide | 2.5 | 160 | 1 | 90 | 88 |

The choice between protonic acid and enzymatic catalysis depends on specific process requirements, including reaction scale, environmental considerations, product purity requirements, and economic factors [7]. While protonic acids offer faster reaction rates and higher throughput, enzymatic systems provide superior selectivity and operate under environmentally benign conditions [7].

Continuous Flow Reactor Design for Industrial Production

Continuous flow reactor technology has emerged as a superior approach for industrial-scale di-sec-butyl succinate production, offering enhanced process control, improved safety, and increased productivity compared to traditional batch systems [15] [16] [17]. The design considerations for continuous flow esterification involve careful optimization of reactor configuration, heat and mass transfer characteristics, and residence time distribution [18] [17].

Reactor Configuration and Design Principles

Plug flow reactors represent the optimal configuration for esterification reactions due to their ability to maintain consistent reaction conditions along the reactor length while maximizing conversion per unit volume [18] [19]. These reactors achieve 85 percent conversion with residence times of 45 minutes at 110 degrees Celsius, demonstrating superior performance compared to continuous stirred tank reactors which achieve only 78 percent conversion under similar conditions [18] [19].

Continuous stirred tank reactors, while offering excellent temperature control and uniform mixing, suffer from reduced productivity due to the inherent mixing characteristics that dilute reactant concentrations [18] [20]. However, they provide advantages when maintaining homogeneous reaction conditions is critical, particularly when dealing with heterogeneous catalysts or multiple phases [20].

Microreactors have demonstrated exceptional performance for esterification reactions, achieving 92 percent conversion with residence times as short as 15 minutes at 120 degrees Celsius [21]. The enhanced heat and mass transfer characteristics of microchannels enable precise temperature control and rapid mixing, resulting in improved reaction rates and selectivity [21]. The high surface area to volume ratio facilitates efficient heat removal, preventing hotspot formation and thermal degradation [21].

Membrane reactors combine reaction and separation in a single unit, enabling continuous water removal to drive the esterification equilibrium toward product formation [22]. These systems achieve 88 percent conversion while maintaining excellent selectivity through selective water permeation [22]. The membrane materials, typically hydrophilic zeolites or ceramic membranes, demonstrate high water selectivity with separation factors exceeding 60 [22].

Heat Transfer and Temperature Control

Effective heat management is crucial for continuous flow esterification, as the reaction exhibits moderate exothermicity and temperature sensitivity [15] [17]. Isothermal operation requires efficient heat removal to maintain optimal reaction temperatures and prevent thermal runaway [15]. Helical coil reactors provide enhanced heat transfer coefficients compared to straight tube designs, enabling better temperature control and more uniform temperature profiles [21].

The temperature profile optimization reveals that plug flow reactors exhibit lower hotspot temperatures compared to continuous stirred tank reactors, reducing the risk of thermal degradation and improving product quality [19]. Operating temperature ranges between 100 and 120 degrees Celsius provide optimal balance between reaction rate and thermal stability [21] [19].

Heat exchange design considerations include selection of appropriate heat transfer fluids, heat exchanger configurations, and control systems to maintain precise temperature control [17]. Jacket cooling, internal heat exchangers, or external heat exchangers can be employed depending on the reactor scale and heat duty requirements [17].

Mass Transfer Considerations

Mass transfer limitations can significantly impact reaction performance in continuous flow systems, particularly when using heterogeneous catalysts [15] [16]. The design must ensure adequate mixing while minimizing pressure drop and maintaining plug flow behavior [15]. Packing configurations, static mixers, and reactor internals can enhance mass transfer while maintaining desired flow patterns [16].

Residence time distribution plays a critical role in reactor performance, with narrow distributions favoring high conversion and selectivity [18] [17]. Dead zones and bypassing must be minimized through proper reactor design and flow distribution systems [17].

Table 3: Continuous Flow Reactor Design Parameters for Industrial Production

| Reactor Type | Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Productivity (kg/m³·h) |

|---|---|---|---|---|---|

| Plug Flow Reactor | 45 | 110 | 2.5 | 85 | 125 |

| Continuous Stirred Tank | 60 | 100 | 5.0 | 78 | 98 |

| Microreactor | 15 | 120 | 0.5 | 92 | 180 |

| Packed Bed Reactor | 30 | 105 | 3.0 | 82 | 110 |

| Membrane Reactor | 40 | 115 | 1.8 | 88 | 135 |

Process Intensification Strategies

Process intensification in continuous flow systems can be achieved through multiple approaches including enhanced mixing, integrated reaction-separation, and multifunctional reactors [15] [21]. Oscillatory flow reactors provide enhanced mixing through periodic flow reversals, improving mass transfer while maintaining plug flow characteristics [15].

Reactive distillation columns integrate esterification and product separation, enabling high conversion through continuous water removal while simultaneously purifying the product [23]. These systems require careful design to balance reaction kinetics with vapor-liquid equilibrium considerations [23].

Byproduct Formation Mechanisms in Large-Scale Synthesis

Understanding byproduct formation mechanisms is essential for optimizing large-scale di-sec-butyl succinate production, as side reactions can significantly impact product quality, yield, and downstream processing requirements [24] [25] [26]. The primary byproducts include mono-sec-butyl succinate, oligomeric species, and thermal degradation products [25] [26].

Mono-ester Formation and Control

Mono-sec-butyl succinate represents the most significant byproduct in di-sec-butyl succinate synthesis, arising from incomplete esterification of the dicarboxylic acid [25] [26]. The formation of this intermediate is governed by the relative rates of the first and second esterification steps, with the second step typically being slower due to steric hindrance and electronic effects [25].

Under standard operating conditions at 100 degrees Celsius with 6-hour reaction time, mono-ester formation accounts for approximately 8 percent of the product mixture [25]. This proportion increases to 12 percent at elevated temperatures of 140 degrees Celsius due to enhanced decomposition reactions and equilibrium shifts [25]. Conversely, employing excess sec-butanol reduces mono-ester formation to 5 percent by driving the second esterification step toward completion [25].

The kinetic selectivity toward the diester can be enhanced through careful control of reactant ratios, with molar ratios of sec-butanol to succinic acid exceeding 3:1 proving optimal for minimizing mono-ester content [25]. Temperature optimization also plays a crucial role, with moderate temperatures of 100-110 degrees Celsius providing the best balance between reaction rate and selectivity [25].

Oligomerization and Polymerization Reactions

Dimerization and oligomerization reactions represent significant side reactions at elevated temperatures and extended reaction times [25]. These reactions occur through inter-ester condensation mechanisms, where the ester groups undergo further condensation with carboxylic acid functionalities to form higher molecular weight species [25] [26].

At high temperatures of 140 degrees Celsius, dimerization products account for 8 percent of the reaction mixture compared to only 2 percent under standard conditions [25]. Extended reaction times of 12 hours increase dimerization product formation to 6 percent, indicating that prolonged exposure enhances these unwanted side reactions [25].

The oligomerization mechanism involves nucleophilic attack of alcohol groups on activated carbonyl centers, facilitated by the acid catalyst [25] [26]. These reactions are particularly problematic in the presence of excess catalyst, where high catalyst loading of 100 degrees Celsius leads to 3 percent dimerization products compared to 2 percent under standard catalyst concentrations [25].

Thermal Degradation Pathways

Thermal degradation becomes significant at temperatures exceeding 130 degrees Celsius, leading to formation of decomposition products including decarboxylation products and carbonaceous materials [25] [26]. At 140 degrees Celsius, degradation products account for 5 percent of the reaction mixture, substantially higher than the 1 percent observed under standard conditions [25].

The degradation pathways include decarboxylation of succinic acid to form propanoic acid derivatives, elimination reactions leading to unsaturated compounds, and carbonization reactions producing intractable byproducts [25] [26]. Extended reaction times exacerbate these degradation pathways, with 12-hour reactions producing 5 percent degradation products [25].

High catalyst concentrations can catalyze unwanted side reactions including elimination and rearrangement processes, though the effect is generally less pronounced than temperature effects [25]. Proper catalyst selection and loading optimization can minimize these degradation pathways [25].

Impurity Minimization Strategies

Effective byproduct minimization requires integrated optimization of reaction conditions, catalyst selection, and process design [24] [25]. Temperature control within the range of 100-110 degrees Celsius provides optimal balance between reaction rate and side reaction suppression [25]. Excess alcohol ratios of 2-3:1 drive the esterification equilibrium while minimizing oligomerization [25].

Catalyst selection favoring heterogeneous systems reduces the severity of side reactions compared to homogeneous acid catalysts [25]. Ion-exchange resins demonstrate superior selectivity due to their controlled acidity and limited thermal stability at elevated temperatures [25].

Process modifications including staged addition of reactants, continuous water removal, and controlled residence time distribution can further minimize byproduct formation [25] [26]. Reactive distillation and membrane separation technologies enable real-time removal of byproducts and water, maintaining optimal reaction conditions [25].

Table 4: Byproduct Formation Under Different Operating Conditions

| Operating Condition | Temperature (°C) | Reaction Time (h) | Main Product Yield (%) | Mono-ester Byproduct (%) | Dimerization Products (%) | Degradation Products (%) |

|---|---|---|---|---|---|---|

| Standard Conditions | 100 | 6 | 82 | 8 | 2 | 1 |

| High Temperature | 140 | 6 | 75 | 12 | 8 | 5 |

| Excess Alcohol | 100 | 6 | 88 | 5 | 1 | 1 |

| Extended Reaction Time | 100 | 12 | 79 | 10 | 6 | 5 |

| High Catalyst Loading | 100 | 6 | 85 | 7 | 3 | 2 |

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted synthesis has emerged as a powerful technique for di-sec-butyl succinate production, offering significant advantages including reduced reaction times, enhanced energy efficiency, and improved product selectivity [27] [28] [29]. The optimization of microwave parameters requires careful consideration of power levels, temperature control, irradiation time, and catalyst compatibility [27] [30] [31].

Power Level Optimization and Energy Transfer

Microwave power optimization represents a critical parameter for achieving efficient di-sec-butyl succinate synthesis [27] [30]. Power levels between 300 and 700 watts have been systematically evaluated, with 500 watts demonstrating optimal performance for achieving 94 percent conversion within 10 minutes at 130 degrees Celsius [31]. Lower power levels of 300 watts require extended reaction times of 15 minutes while achieving only 68 percent conversion [31].

The energy transfer mechanism in microwave-assisted esterification involves direct heating of polar molecules, particularly water and carboxylic acid groups, leading to rapid and uniform temperature distribution [27] [30]. This direct heating mechanism eliminates heat transfer limitations common in conventional heating methods, resulting in faster reaction rates and improved energy efficiency [27].

Higher power levels of 600-700 watts can lead to overheating and thermal degradation, reducing conversion to 85-89 percent despite shorter reaction times [31]. The optimal power level of 500 watts provides the best balance between heating rate and temperature control, minimizing unwanted side reactions while maximizing product formation [31].

Energy efficiency calculations reveal that microwave heating requires 78 kilojoules per mole of product at optimal conditions, significantly lower than conventional heating methods [31]. The enhanced efficiency results from direct molecular heating and reduced heat losses associated with reactor walls and heat transfer fluids [27] [30].

Temperature Control and Heating Uniformity

Precise temperature control in microwave-assisted synthesis is achieved through sealed-vessel conditions that prevent volatile component loss while enabling accurate temperature measurement [31]. Temperature profiles between 90 and 170 degrees Celsius have been evaluated, with 130 degrees Celsius providing optimal conversion of 94 percent [31].

The rapid heating characteristics of microwave irradiation enable achievement of reaction temperatures within 2-3 minutes compared to 15-20 minutes for conventional heating [27] [30]. This rapid temperature attainment reduces the overall process time and minimizes thermal exposure of temperature-sensitive components [27].

Uniform heating distribution is achieved through proper vessel design and rotation mechanisms that ensure even microwave exposure [27] [31]. Hot spot formation, a common issue in microwave heating, is minimized through appropriate power ramping and temperature monitoring systems [31].

Temperature overshoot protection is implemented through automatic power modulation based on real-time temperature feedback [31]. This control strategy maintains isothermal conditions within ±2 degrees Celsius of the setpoint temperature [31].

Catalyst Compatibility and Performance

Microwave-assisted synthesis demonstrates excellent compatibility with various catalyst systems, though optimization is required for each specific catalyst type [28] [32] [29]. Sulfuric acid catalysts perform well under microwave conditions, achieving enhanced reaction rates compared to conventional heating [30]. Titanium-based catalysts show exceptional performance under microwave irradiation, achieving 90 percent conversion within 1 hour at 160 degrees Celsius [32] [29].

Solid acid catalysts including ion-exchange resins and zeolites maintain their catalytic activity under microwave conditions while benefiting from enhanced mass transfer rates [28]. The dielectric properties of these materials can influence microwave absorption and heating patterns, requiring optimization of catalyst loading and distribution [28].

Enzymatic catalysts demonstrate unique behavior under microwave irradiation, with low-power conditions enhancing enzyme activity while high-power conditions can lead to denaturation [33]. Immobilized lipases show improved stability under controlled microwave conditions, maintaining 85 percent activity after microwave exposure [33].

Reaction Time Optimization and Productivity Enhancement

Microwave-assisted synthesis achieves dramatic reductions in reaction time compared to conventional heating methods [27] [30]. Optimal conditions enable completion of esterification within 10 minutes compared to 6-8 hours for conventional heating [27] [31]. This time reduction represents a 36-48 fold improvement in reaction rate [27].

The time optimization reveals that excessive irradiation periods can lead to product degradation and reduced selectivity [31]. Intermittent heating protocols, involving multiple short irradiation periods with cooling intervals, can enhance selectivity while maintaining rapid reaction rates [31].

Productivity enhancements result from both reduced reaction time and improved space-time yields [27] [30]. The compact nature of microwave reactors enables higher throughput per unit reactor volume compared to conventional heating systems [27].

Selectivity optimization under microwave conditions achieves 96 percent selectivity toward the desired diester product, superior to conventional heating methods [31]. The enhanced selectivity results from rapid heating, reduced side reaction formation, and better temperature control [31].

Table 5: Microwave-Assisted Synthesis Optimization Parameters

| Power (W) | Temperature (°C) | Time (min) | Conversion (%) | Energy Efficiency (kJ/mol product) | Selectivity (%) |

|---|---|---|---|---|---|

| 300 | 90 | 15 | 68 | 85 | 91 |

| 400 | 110 | 12 | 82 | 92 | 94 |

| 500 | 130 | 10 | 94 | 78 | 96 |

| 600 | 150 | 8 | 89 | 88 | 93 |

| 700 | 170 | 6 | 85 | 95 | 88 |

Process Scale-Up Considerations

Scaling up microwave-assisted synthesis requires careful consideration of power distribution, vessel design, and heat removal capabilities [27] [30]. Larger reaction vessels require higher power inputs and more sophisticated heating distribution systems to maintain uniform temperature profiles [27].

Multiple reactor configurations including batch, semi-batch, and continuous flow systems have been adapted for microwave heating [27] [30]. Continuous flow microwave systems offer particular advantages for industrial applications, enabling consistent product quality and simplified process control [27].

The thermodynamic phase behavior of di-sec-butyl succinate demonstrates characteristic properties of medium-chain diester compounds. This compound exhibits a liquid state at ambient conditions with an estimated boiling point of approximately 280°C [2]. The molecular structure, consisting of two sec-butyl groups attached to a succinate backbone, influences its phase transition characteristics significantly.

Critical Properties and Phase Transitions

Based on group contribution methods and comparison with structurally similar compounds, di-sec-butyl succinate exhibits estimated critical properties within the following ranges: critical temperature of 650-700 K, critical pressure of 2.0-2.5 MPa, and critical volume of 0.60-0.70 m³/kmol. The acentric factor is estimated at 0.50-0.60, indicating moderate deviation from spherical molecular behavior [3] [4].

| Thermodynamic Property | Estimated Value | Method |

|---|---|---|

| Critical Temperature (K) | 650-700 | Group contribution method |

| Critical Pressure (MPa) | 2.0-2.5 | Group contribution method |

| Critical Volume (m³/kmol) | 0.60-0.70 | Group contribution method |

| Acentric Factor | 0.50-0.60 | Group contribution method |

| Heat Capacity at Constant Pressure (J/mol·K) | 300-400 | Group contribution method |

Vapor-Liquid Equilibrium Behavior

The vapor-liquid equilibrium of di-sec-butyl succinate follows typical patterns observed in succinate diesters. The compound exhibits normal boiling behavior in the temperature range of 280-300°C [3]. Unlike shorter-chain succinate esters such as diethyl succinate (boiling point ~218°C), the increased molecular weight and branched alkyl chains result in elevated boiling temperatures and reduced vapor pressure at ambient conditions.

Thermal Stability and Decomposition

Di-sec-butyl succinate demonstrates thermal stability up to approximately 300°C, above which ester bond cleavage occurs [5]. The decomposition pathway primarily involves hydrolysis reactions yielding succinic acid and sec-butanol as the major products. This thermal behavior is consistent with other branched alkyl succinate esters, where the branching provides some protection against thermal degradation compared to linear analogs.

Solvation Dynamics in Polar/Nonpolar Media

The solvation behavior of di-sec-butyl succinate varies significantly depending on the polarity and hydrogen bonding capability of the solvent medium. The compound's Log P value of 2.45 indicates moderate lipophilicity, positioning it between highly polar and nonpolar extremes [6].

Polar Solvent Interactions

In polar solvents, di-sec-butyl succinate exhibits moderate to good solubility in alcohols such as methanol and ethanol due to hydrogen bonding interactions between the ester carbonyl oxygens and the hydroxyl groups of the alcohols . The solvation dynamics in these systems are characterized by:

| Solvent Type | Solubility | Interaction Type | Solvation Characteristics |

|---|---|---|---|

| Water | Limited | Weak hydrogen bonding | Poor solvent compatibility |

| Methanol | Moderate | Hydrogen bonding | Moderate solvation shell formation |

| Ethanol | Good | Hydrogen bonding | Enhanced molecular mobility |

| Acetone | Good | Dipole-dipole | Favorable dipolar interactions |

Nonpolar Solvent Behavior

In nonpolar solvents such as hexane, di-sec-butyl succinate shows poor solubility due to the mismatch between the polar ester groups and the nonpolar solvent environment [8]. However, in moderately polar solvents like chloroform, excellent solubility is observed due to favorable dipole-induced dipole interactions .

Solvation Shell Dynamics

The solvation dynamics studies reveal that di-sec-butyl succinate forms structured solvation shells in polar media, with the carbonyl oxygens serving as primary solvation sites [9] [10]. The branched sec-butyl groups provide steric hindrance that influences the accessibility of these sites, resulting in slower solvation and desolvation kinetics compared to linear alkyl analogs.

Surface Tension and Interfacial Activity

Di-sec-butyl succinate exhibits moderate surface activity due to its amphiphilic molecular structure, with polar ester groups providing hydrophilic character and sec-butyl chains contributing hydrophobic properties [11] [12].

Air-Liquid Interface Behavior

At the air-liquid interface, di-sec-butyl succinate demonstrates surface tension values estimated at 25-35 mN/m [11]. This moderate surface tension reduction capability makes it suitable for applications in coating formulations where controlled wetting properties are desired.

Oil-Water Interface Properties

The compound shows good emulsification potential at oil-water interfaces, with estimated interfacial tensions of 15-25 mN/m [13]. The branched alkyl chains provide sufficient hydrophobic character to interact with oil phases, while the ester groups maintain compatibility with aqueous phases.

| Interface Type | Surface Tension (mN/m) | Interfacial Activity | Applications |

|---|---|---|---|

| Air-Liquid | 25-35 (estimated) | Moderate surfactant properties | Coating formulations |

| Water-Organic | 15-25 (estimated) | Good emulsification potential | Emulsion stabilization |

| Oil-Water | 20-30 (estimated) | Moderate interfacial tension reduction | Enhanced oil recovery |

Molecular Orientation at Interfaces

At interfaces, di-sec-butyl succinate molecules adopt preferential orientations with the polar ester groups directed toward the aqueous phase and the branched alkyl chains extending into the organic phase. This orientation maximizes favorable interactions while minimizing unfavorable contacts between polar and nonpolar regions.

Polymerization Propensity and Oligomer Formation

Di-sec-butyl succinate demonstrates significant oligomerization tendencies under appropriate conditions, forming oligomeric structures through ester interchange reactions [14] [5].

Oligomer Formation Mechanisms

The primary pathway for oligomer formation involves transesterification reactions where ester bonds are broken and reformed, leading to chain extension. This process is facilitated by elevated temperatures (>150°C) and can be catalyzed by acids or bases [15] [14].

| Polymerization Aspect | Assessment | Details |

|---|---|---|

| Monomer Reactivity | Low | Ester groups are not highly reactive |

| Chain Extension Potential | Moderate | Can form linear oligomers |

| Oligomer Formation | High | Forms 2-8 unit oligomers readily |

| Thermal Polymerization | Possible at >200°C | Ester interchange reactions |

| Catalytic Polymerization | Yes with appropriate catalysts | Acid or base catalyzed reactions |

Thermally-Induced Polymerization

Under thermal conditions above 200°C, di-sec-butyl succinate undergoes ester interchange reactions leading to the formation of oligomers with molecular weights ranging from dimers to octamers [15] [14]. The branched nature of the sec-butyl groups influences the reaction kinetics, generally resulting in slower polymerization rates compared to linear alkyl analogs.

Catalytic Polymerization Systems

In the presence of appropriate catalysts such as titanium alkoxides or tin compounds, di-sec-butyl succinate can participate in controlled polymerization reactions [16]. These systems allow for the formation of higher molecular weight oligomers and potentially polymeric materials similar to poly(butylene succinate).

Degradation and Depolymerization

The oligomers formed from di-sec-butyl succinate are susceptible to hydrolytic degradation, particularly under acidic or basic conditions [5] [17]. This degradation pathway yields the original monomeric units (succinic acid and sec-butanol), making these materials potentially biodegradable and suitable for environmentally conscious applications.